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Compound of Interest |

Compound Name: GSK-3 Inhibitor Il
CAS No.: 478482-75-6
Cat. No.: B1663020
. J

Executive Summary

GSK-3 Inhibitor Il (also known as TIBPO) is a cell-permeable, reversible, ATP-competitive
inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Chemically distinct from the maleimide-
based inhibitors (e.g., SB-216763) or the aminopyrimidine class (e.g., CHIR99021), Inhibitor Il
utilizes a 1,3,4-oxadiazole scaffold.

This reagent is primarily utilized to dissect the role of GSK-3 in the Wnt/

-catenin signaling pathway, neurodegeneration, and stem cell pluripotency. Unlike non-specific
kinase inhibitors, TIBPO demonstrates a defined selectivity profile, making it a critical tool for
validating GSK-3

as a therapeutic target in Alzheimer’s disease and type 2 diabetes.

Chemical Identity:

o |[UPAC Name: 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole[1]
e« Common Name: TIBPO; GSK-3 Inhibitor Il

e CAS Number: 478482-75-6[2]

e Molecular Weight: 395.2 g/mol
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Chemical Architecture & Pharmacophore

The efficacy of GSK-3 Inhibitor Il stems from its specific structural motifs designed to occupy
the ATP-binding pocket of the kinase.

Structural Analysis

The molecule is built upon a central 1,3,4-oxadiazole core, which serves as a rigid linker
positioning two critical domains:

¢ Pyridine Ring (C5 position): Acts as a hydrogen bond acceptor, interacting with the kinase
hinge region (specifically Val135 in GSK-3

).

e Thiobenzyl Group (C2 position): The sulfur atom provides flexibility, while the 3-iodobenzyl
moiety occupies the hydrophobic pocket deep within the active site. The iodine atom is
crucial for potency, engaging in halogen bonding or hydrophobic interactions that stabilize
the complex.

Visualization: Pharmacophore Map

The following diagram illustrates the functional connectivity of the TIBPO molecule.
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Figure 1: Pharmacophore map of GSK-3 Inhibitor Il (TIBPO) highlighting critical binding
elements.
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Mechanism of Action & Signaling Logic

GSK-3 is a constitutively active kinase that phosphorylates

-catenin, marking it for ubiquitination and proteasomal degradation. TIBPO functions by
competitively inhibiting ATP binding, thereby preventing the phosphorylation of

-catenin.

The "Double-Negative" Logic

In the absence of Wnt ligands, GSK-3 is active (ON), keeping

-catenin levels low (OFF).

Inhibition: TIBPO binds to GSK-3.[1]
 Stabilization:

-catenin is no longer phosphorylated.

e Translocation: Cytosolic

-catenin accumulates and translocates to the nucleus.

e Transcription:

-catenin binds TCF/LEF factors, activating Wnt target genes.

Visualization: Wnt Pathway Activation
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Figure 2: Mechanism of Wnt pathway activation via GSK-3 inhibition by TIBPO.

Discovery and SAR (Structure-Activity Relationship)

The discovery of GSK-3 Inhibitor Il is credited to the work of Naerum et al. (2002), who
screened a library of 1,3,4-oxadiazoles to identify non-maleimide scaffolds for GSK-3 inhibition.

The Optimization Campaign
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The researchers aimed to improve upon the selectivity of early inhibitors like Lithium (too
weak/promiscuous) and SB-216763 (maleimide stability concerns).

o Scaffold Selection: The 1,3,4-oxadiazole ring was chosen for its planar geometry and ability
to mimic the peptide bond.

» Key SAR Finding: The introduction of the iodine atom at the meta position of the benzyl ring
significantly increased potency compared to the unsubstituted or chloro-substituted analogs.
This is likely due to the large halogen filling a specific hydrophobic pocket in the enzyme's

active site.
Quantitative Profile
Parameter Value Notes
GSK-3
Target ATP-Competitive
/ GSK-3
IC50 (GSK-3
~390 nM Primary potency metric [1][2]
)
Selective over CDK2 and
Selectivity Moderate CDK5 at < 10
M
B Poor water solubility; requires
Solubility DMSO (5 mg/mL) )
organic solvent
Cell Permeability Yes Effective in cell culture models

Experimental Protocols

The following protocols are designed for researchers validating TIBPO activity.

Protocol A: In Vitro Kinase Inhibition Assay

Objective: Determine the IC50 of TIBPO against recombinant GSK-3
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e Reagent Prep:
o Dissolve TIBPO (Calbiochem #361541) in DMSO to create a 10 mM stock.
o Prepare serial dilutions (0.1 nM to 10

M) in Kinase Buffer (50 mM Tris-HCI pH 7.5, 10 mM MgClI

, 1 mM DTT).
e Enzyme Mix:
o Incubate 5 ng of recombinant GSK-3
with the inhibitor dilutions for 10 minutes at room temperature.
e Substrate Addition:
o Add 20

M GSM peptide (GSK-3 substrate) and 10
M ATP (spiked with

ATP or using a luciferase-based detection system).
» Reaction:
o Incubate at 30°C for 30 minutes.
e Termination & Detection:

o Stop reaction with phosphoric acid (for radiometric) or detection reagent (for
luminescence).

o Data Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC50.

Protocol B: Cellular -Catenin Stabilization
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Objective: Confirm biological activity in HEK293 or SH-SY5Y cells.
e Seeding: Seed cells at

cells/well in a 6-well plate.

e Treatment:
o Treat cells with 5

M TIBPO for 6-12 hours.

o Control: DMSO vehicle (0.1%).
o Positive Control: 10 mM LiCl or 3
M CHIR99021.

e Lysis:

o Wash with ice-cold PBS.

o Lyse in RIPA buffer containing protease/phosphatase inhibitors.
» Western Blot:

o Probe for Total

-Catenin and Phospho-
-Catenin (Ser33/37/Thr41).
o Result: TIBPO treatment should result in a decrease in Phospho-

-Catenin and an increase in Total

-Catenin levels.

Applications & Limitations
Applications
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» Neuroprotection: TIBPO has been used to reduce Tau hyperphosphorylation in neuronal
models, mimicking the protective effects seen in Alzheimer's research [3].

» Stem Cell Maintenance: Used to maintain embryonic stem cell pluripotency by activating the
Wnt pathway, often in combination with MEK inhibitors (2i conditions).

e p53 Interaction: Studies have shown TIBPO can modulate the interaction between GSK-3
and p53, influencing mitochondrial apoptosis pathways [4].

Technical Limitations

e Solubility: TIBPO is hydrophobic. Ensure DMSO concentration in the final assay does not
exceed 0.5% to avoid solvent artifacts.

o Selectivity Window: While selective over CDKs, at high concentrations (>10

M), off-target effects on other kinases (e.g., CK2) may occur. Always use a dose-response
curve.

 Stability: Store stock solutions at -20°C, protected from light. The thioether linkage can be
sensitive to oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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